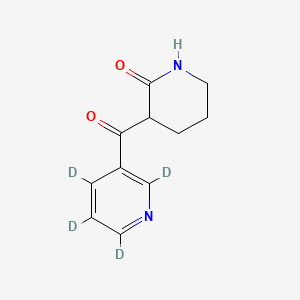
6-(3-Pyridinylcarbonyl)valerolactam-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Pyridinylcarbonyl)valerolactam-d4 (6-PVL-d4) is an important research tool in the field of biochemistry and pharmacology. It is a synthetic molecule that is used in laboratory experiments to study the effects of various compounds on biochemical and physiological processes. 6-PVL-d4 has been extensively studied and has been found to be useful in a variety of applications, including drug discovery, drug development, and drug metabolism research.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 6-(3-Pyridinylcarbonyl)valerolactam-d4 involves the reaction of 3-pyridinecarboxylic acid with valerolactam-d4 in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then reduced with a reducing agent such as lithium aluminum deuteride (LiAlD4) to yield the final product.
Starting Materials
3-pyridinecarboxylic acid, valerolactam-d4, N,N'-dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), lithium aluminum deuteride (LiAlD4)
Reaction
Step 1: React 3-pyridinecarboxylic acid with valerolactam-d4 in the presence of DCC and DMAP to yield the intermediate 6-(3-pyridinylcarbonyl)valerolactam-d4., Step 2: Reduce the intermediate with LiAlD4 to yield the final product 6-(3-Pyridinylcarbonyl)valerolactam-d4-d4.
作用机制
The mechanism of action of 6-(3-Pyridinylcarbonyl)valerolactam-d4 is not fully understood. However, it is thought to act as an inhibitor of certain enzymes, including cytochrome P450 enzymes. This inhibition is thought to be due to the binding of 6-(3-Pyridinylcarbonyl)valerolactam-d4 to the active site of the enzyme, blocking its activity. Additionally, 6-(3-Pyridinylcarbonyl)valerolactam-d4 has been found to interact with various proteins, including transcription factors and G-proteins, which may be involved in its mechanism of action.
生化和生理效应
The biochemical and physiological effects of 6-(3-Pyridinylcarbonyl)valerolactam-d4 are not fully understood. However, it has been found to have a variety of effects on biochemical processes, including inhibition of certain enzymes and interactions with proteins. Additionally, 6-(3-Pyridinylcarbonyl)valerolactam-d4 has been found to have an inhibitory effect on the activity of certain hormones, such as epinephrine and glucagon. It has also been found to affect the expression of certain genes, which may be involved in its mechanism of action.
实验室实验的优点和局限性
The advantages of using 6-(3-Pyridinylcarbonyl)valerolactam-d4 in laboratory experiments include its high efficiency and low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of solvents. However, there are also some limitations to using 6-(3-Pyridinylcarbonyl)valerolactam-d4 in laboratory experiments. For example, its mechanism of action is not fully understood, and its effects on biochemical and physiological processes are not well understood. Additionally, it is not always possible to predict the effects of 6-(3-Pyridinylcarbonyl)valerolactam-d4 on different systems.
未来方向
There are a number of potential future directions for 6-(3-Pyridinylcarbonyl)valerolactam-d4 research. These include further study of its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug discovery and drug development. Additionally, further research could be conducted on its potential interactions with proteins and its effects on gene expression. Finally, further studies could be conducted to determine the potential uses of 6-(3-Pyridinylcarbonyl)valerolactam-d4 in clinical settings.
科学研究应用
6-(3-Pyridinylcarbonyl)valerolactam-d4 is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used in drug discovery and drug development studies to study the effects of various compounds on biochemical and physiological processes. It has also been used in drug metabolism research to study the metabolism of drugs in the body. Additionally, 6-(3-Pyridinylcarbonyl)valerolactam-d4 has been used in the study of enzyme reactions, as well as in the study of the structure and function of proteins.
属性
IUPAC Name |
3-(2,4,5,6-tetradeuteriopyridine-3-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10(8-3-1-5-12-7-8)9-4-2-6-13-11(9)15/h1,3,5,7,9H,2,4,6H2,(H,13,15)/i1D,3D,5D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBAXTWXMULZOL-DNZPNURCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)C(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)C2CCCNC2=O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Pyridinylcarbonyl)valerolactam-d4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

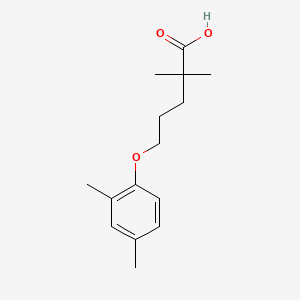
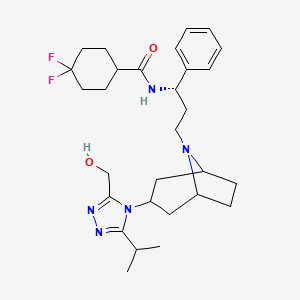

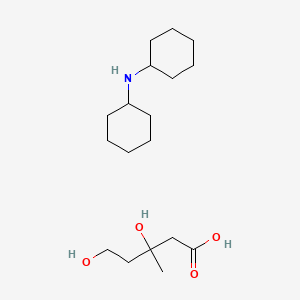
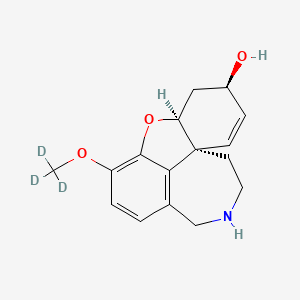
![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)
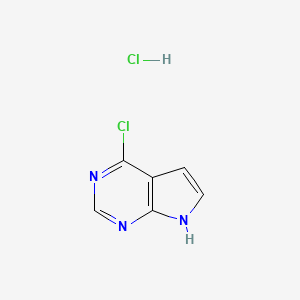
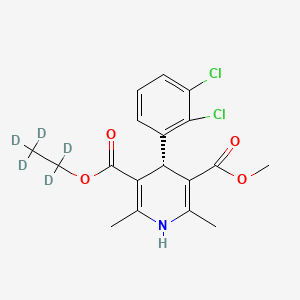
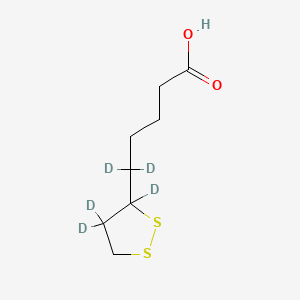

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)
![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)